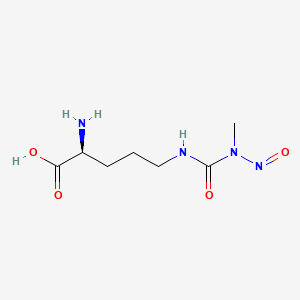
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
描述
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrosocarbamoyl group attached to the delta position of the amino acid L-ornithine, with an additional methyl group on the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Introduction of the Nitrosocarbamoyl Group: The protected L-ornithine is then reacted with N-methyl-N-nitrosocarbamoyl chloride under basic conditions to introduce the nitrosocarbamoyl group at the delta position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrosocarbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrosocarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamoyl compounds.
科学研究应用
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify proteins and nucleic acids.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine exerts its effects involves the interaction with specific molecular targets such as enzymes and proteins. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
N(delta)-(N-Nitrosocarbamoyl)-L-ornithine: Lacks the methyl group on the nitrogen atom.
N(delta)-(N-Methylcarbamoyl)-L-ornithine: Lacks the nitroso group.
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-lysine: Similar structure but with an additional methylene group in the side chain.
Uniqueness
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is unique due to the presence of both a nitrosocarbamoyl group and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQYAQFYVFRGQD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NCCCC(C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020851 | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-17-1 | |
| Record name | N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



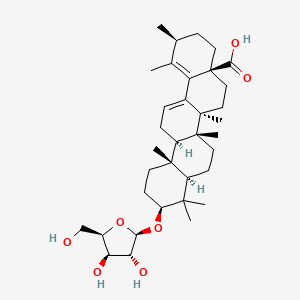

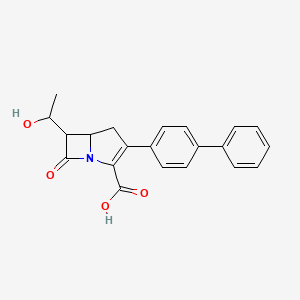
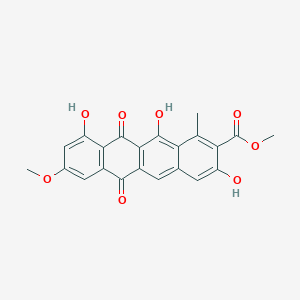

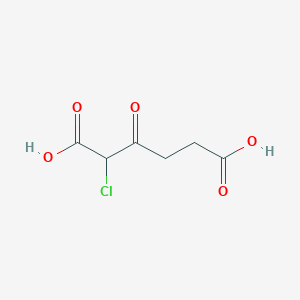
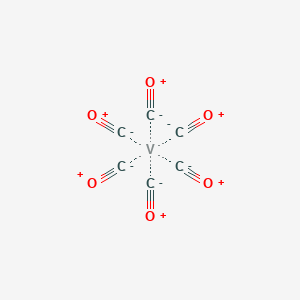
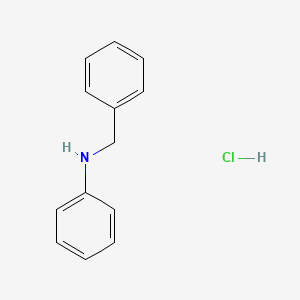
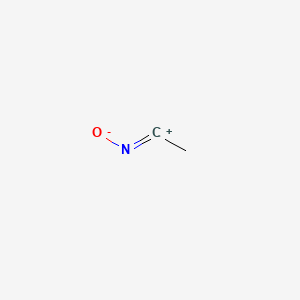
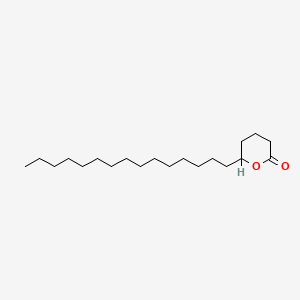
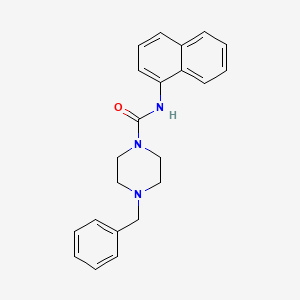

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)
